molecular formula C5H5NO3S B14219288 4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid CAS No. 716361-63-6

4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid

Cat. No.: B14219288
CAS No.: 716361-63-6
M. Wt: 159.17 g/mol
InChI Key: NUSMUKZICSYFFF-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring. This compound is notable for its aromatic properties, which arise from the delocalization of π-electrons within the ring structure. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid typically involves the reaction of 4-hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate. This reaction proceeds under basic conditions, often using potassium carbonate as a base in a mixture of methanol and water .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 2-Aminothiazole-4-carboxylic acid
  • 4-Hydroxy-2-quinolone

Uniqueness

4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the thiazole ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds .

Properties

CAS No.

716361-63-6

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

4-hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid

InChI

InChI=1S/C5H5NO3S/c1-2-4(7)3(5(8)9)6-10-2/h7H,1H3,(H,8,9)

InChI Key

NUSMUKZICSYFFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NS1)C(=O)O)O

Origin of Product

United States

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